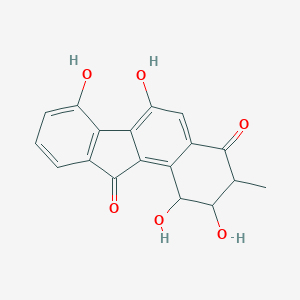
Fluostatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluostatin B is a natural product that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the fluostatin family of compounds, which are produced by the bacterium Pseudomonas fluorescens. Fluostatin B has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of fluostatin B is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Fluostatin B has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which could have implications for the treatment of hypercholesterolemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using fluostatin B in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory effects, making it a versatile compound for studying different biological processes. However, one of the limitations is the difficulty in obtaining the compound in large quantities. The isolation and purification process can be time-consuming and expensive, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on fluostatin B. One area of interest is its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another area of research is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of fluostatin B and to identify potential drug targets. Additionally, there is potential for the development of synthetic analogs of fluostatin B with improved pharmacological properties.
In conclusion, fluostatin B is a natural product with a range of biological activities that make it a promising compound for scientific research. Its antimicrobial, antitumor, and anti-inflammatory effects have been the subject of several studies, and its potential therapeutic applications are being explored. Further research is needed to fully understand the mechanism of action of fluostatin B and to identify potential drug targets.
Aplicaciones Científicas De Investigación
Fluostatin B has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its antimicrobial activity. Fluostatin B has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans.
Another area of research is its antitumor activity. Fluostatin B has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
158906-40-2 |
|---|---|
Nombre del producto |
Fluostatin B |
Fórmula molecular |
C18H14O6 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |
InChI |
InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |
Clave InChI |
PLKATXVLQJQTSA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canónico |
CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |
Sinónimos |
1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



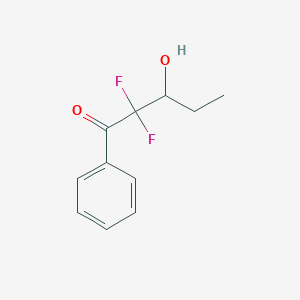
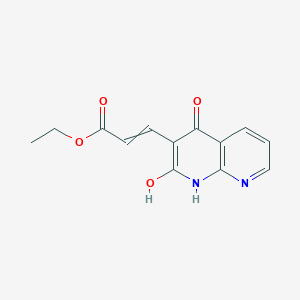
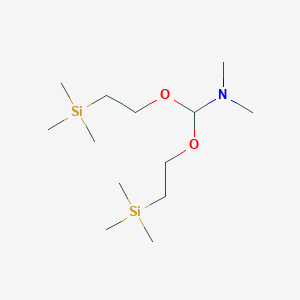
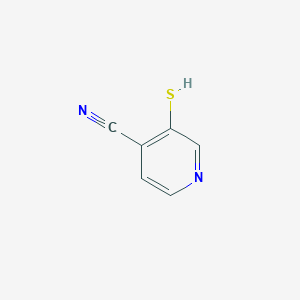
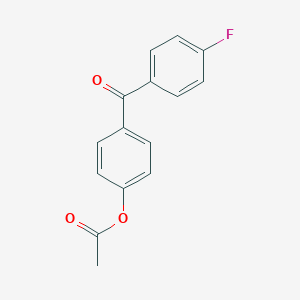
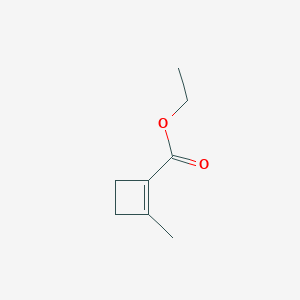
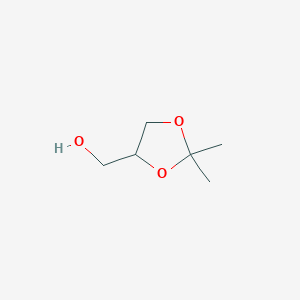
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
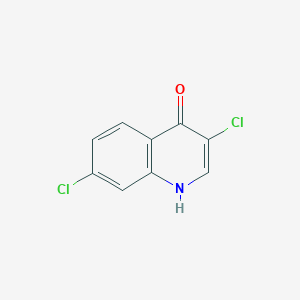
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)
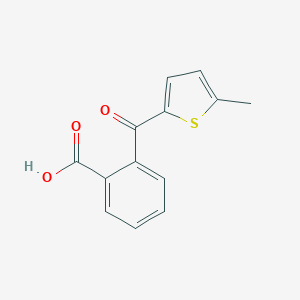
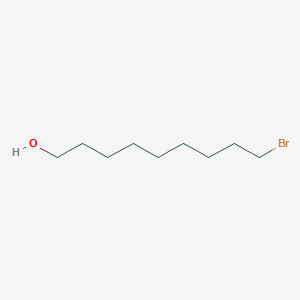
![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)